4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[4-(4-methylpiperidine-1-carbonyl)piperidin-1-yl]pyrimidine
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Overview
Description
The compound 4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[4-(4-methylpiperidine-1-carbonyl)piperidin-1-yl]pyrimidine is a complex heterocyclic molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[4-(4-methylpiperidine-1-carbonyl)piperidin-1-yl]pyrimidine typically involves multi-step reactions starting from commercially available reagents. The key steps include:
Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.
Construction of the pyrimidine ring: This involves the condensation of the pyrazole derivative with formamide or other suitable reagents.
Attachment of the piperidine ring: This step usually involves nucleophilic substitution reactions where the pyrimidine derivative is reacted with piperidine under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, high-throughput screening for reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
The compound 4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[4-(4-methylpiperidine-1-carbonyl)piperidin-1-yl]pyrimidine can undergo various chemical reactions, including:
Reduction: The compound can be reduced to form dihydro derivatives under hydrogenation conditions.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the pyrazole and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.
Reduction: Hydrogen gas in the presence of palladium or platinum catalysts is commonly used for reduction reactions.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are used for substitution reactions.
Major Products
The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted derivatives depending on the reagents and conditions used .
Scientific Research Applications
The compound 4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[4-(4-methylpiperidine-1-carbonyl)piperidin-1-yl]pyrimidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[4-(4-methylpiperidine-1-carbonyl)piperidin-1-yl]pyrimidine involves its interaction with specific molecular targets. The pyrazole and pyrimidine rings can interact with enzymes and receptors, leading to inhibition or activation of specific pathways . The piperidine ring may enhance the binding affinity and specificity of the compound .
Comparison with Similar Compounds
Similar Compounds
- 1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-pyrimidinyl]-4-piperidyl methanone
- 4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-pyrimidinyl piperidine
Uniqueness
The uniqueness of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[4-(4-methylpiperidine-1-carbonyl)piperidin-1-yl]pyrimidine lies in its combination of three different heterocyclic rings, which provides a versatile scaffold for various chemical modifications and applications .
Properties
IUPAC Name |
[1-[4-(3,5-dimethylpyrazol-1-yl)pyrimidin-2-yl]piperidin-4-yl]-(4-methylpiperidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N6O/c1-15-5-10-25(11-6-15)20(28)18-7-12-26(13-8-18)21-22-9-4-19(23-21)27-17(3)14-16(2)24-27/h4,9,14-15,18H,5-8,10-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISBHJHWGULJPSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2CCN(CC2)C3=NC=CC(=N3)N4C(=CC(=N4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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